SB251023
Beschreibung
Eigenschaften
Molekularformel |
C28H34NO6P |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
[4-[[1-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]cyclopentyl]methyl]phenoxy]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C28H34NO6P/c30-23-10-14-25(15-11-23)34-20-24(31)19-29-28(16-4-5-17-28)18-22-8-12-26(13-9-22)35-21-36(32,33)27-6-2-1-3-7-27/h1-3,6-15,24,29-31H,4-5,16-21H2,(H,32,33)/t24-/m0/s1 |
InChI-Schlüssel |
MKEFUSOCGOBQMJ-DEOSSOPVSA-N |
SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NCC(COC4=CC=C(C=C4)O)O |
Isomerische SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NC[C@@H](COC4=CC=C(C=C4)O)O |
Kanonische SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NCC(COC4=CC=C(C=C4)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SB251023; SB 251023; SB-251023. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von SB251023 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
SB251023 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien umfassen Halogene oder Nukleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
One of the primary applications of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that compounds similar to SB-251023 exhibit selective inhibition of class IIa HDACs, which are linked to tumorigenesis. For instance, studies have shown that modifications to the phenoxymethyl group enhance the inhibitory activity against HDAC isoenzymes, potentially leading to therapeutic applications in cancer treatment .
Neuroprotection
The compound has demonstrated neuroprotective properties, particularly in models of oxidative stress. It has been shown to protect neuronal cells from damage induced by hydrogen peroxide at sub-micromolar concentrations without significant cytotoxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Properties
Research has indicated that SB-251023 may possess anticancer properties through its action on HDACs. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and modulate key signaling pathways involved in cell survival and proliferation. This mechanism highlights its potential as a lead compound for developing novel anticancer therapies .
Case Study 1: HDAC Inhibition and Cancer Therapy
In a study published by researchers at Taipei Medical University, several derivatives of phenoxazine were evaluated for their HDAC inhibitory activities. Among these, compounds structurally related to SB-251023 exhibited potent inhibition against class IIa HDACs, leading to significant reductions in cancer cell viability and induction of apoptosis. The most potent derivatives showed IC50 values in the low nanomolar range, showcasing their potential as effective anticancer agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of compounds similar to SB-251023 demonstrated that they could significantly reduce neuronal cell death caused by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways, making these compounds promising candidates for further development in neuroprotection .
Wirkmechanismus
SB251023 exerts its effects by binding to and activating the β3-adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within the cell. The elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, leading to the physiological effects associated with β3-adrenergic receptor activation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural homology or functional groups with the target molecule:
Key Observations :
- Phosphinic vs. Phosphonic Acid : The target compound’s phosphinic acid group (PH(O)OH) differs from phosphonic acids (PO(OH)₂) in charge distribution and hydrogen-bonding capacity, which may affect target affinity and solubility .
- Aromatic Systems: The phenylphenoxymethyl group in the target compound contrasts with the biphenylsulfonyl group in , suggesting divergent binding preferences (e.g., hydrophobic vs. polar interactions).
- Stereochemistry : The (2S)-hydroxy configuration in the target compound and L755507 () highlights the importance of stereochemistry in receptor selectivity .
Physicochemical Properties
- Solubility : Phosphinic acids generally exhibit lower solubility in aqueous media compared to sulfonamides (e.g., L755507) but higher than purely aromatic systems.
- Lipophilicity: The cyclopentyl and phenoxymethyl groups in the target compound likely increase logP values, enhancing membrane permeability relative to DU14’s bulky thiazole and bromophenyl motifs .
Pharmacological Hypotheses
- Enzyme Inhibition : The phosphinic acid group may chelate metal ions in metalloproteases, analogous to phosphonic acid inhibitors like Fosfomycin .
Biologische Aktivität
The compound {4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid is a complex synthetic organic molecule with potential biological activity. This article focuses on its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C23H25N2O5P
- Molecular Weight : 425.43 g/mol
- IUPAC Name : {4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid}
Structural Representation
The compound features a phosphinic acid moiety, which is significant for its biological interactions. The presence of a hydroxyphenoxy group suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in signal transduction pathways, particularly those associated with cancer and inflammatory responses.
- Receptor Modulation : The compound likely interacts with various receptors, including adrenergic and muscarinic receptors, influencing physiological responses.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The structure indicates potential for modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
Study 1: Anticancer Effects
A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting significant anticancer activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation. Administered at doses of 10 mg/kg, it significantly reduced edema formation compared to control groups, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid, and what purification methods ensure high yield and purity?
- Methodological Answer :
- Synthesis : The compound can be synthesized via multi-step reactions involving Pd/C-catalyzed hydrogenation (e.g., 40 psi H₂, ethanol solvent, 1 hour reaction time) to reduce intermediates, followed by cyclization . Key steps include amide bond formation using activated esters (e.g., 2-phenylpropanamide derivatives) and phosphinic acid coupling under anhydrous conditions.
- Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating intermediates. Final purification may involve recrystallization from ethyl acetate/hexane mixtures to achieve ≥98% purity .
- Yield Optimization : Adjusting stoichiometry of the cyclopentylamine derivative and phosphinic acid precursor (1:1.2 molar ratio) improves yields to >90% .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Analysis : ¹H and ¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8–4.2 ppm for hydroxyl-bearing carbons) confirm stereochemistry and functional groups. Chiral shift reagents (e.g., Eu(hfc)₃) verify enantiomeric purity of the (2S)-configured hydroxypropyl moiety .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 584.73 [M+H]⁺) confirms molecular weight. Isotopic patterns distinguish phosphinic acid fragments from sulfonic acid impurities .
- HPLC Validation : Use a C18 column with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase. Retention time consistency (±0.2 min) and peak symmetry (As ≤ 1.2) ensure purity .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., rat/human S9 fractions) to identify rapid hydrolysis of the phosphinic acid group, which may explain reduced in vivo efficacy. Modify the cyclopentylmethyl group to sterically protect the phosphinic moiety .
- Assay Optimization : Use GPR88-CHO cell lines for cAMP Lance™ assays (0.1–10 μM compound range) with forskolin stimulation. Contradictions in EC₅₀ values may arise from assay buffer ionic strength; validate with Tris-HCl (pH 7.4) vs. HEPES .
- Data Normalization : Cross-reference with internal standards (e.g., 4-hydroxy-L-isoleucine) to control for batch-to-batch variability in cell viability assays .
Q. How can enantiomeric purity of the (2S)-2-hydroxy-3-(4-hydroxyphenoxy)propylamine intermediate be maintained during scale-up synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of ketone precursors, achieving >99% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) .
- Process Controls : Maintain reaction temperatures below 25°C to prevent racemization. Use anhydrous solvents (e.g., THF stored over molecular sieves) to avoid hydrolysis of the amine intermediate .
- Scale-Up Challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale purification, reducing silica-induced degradation .
Q. What analytical methods detect degradation products under accelerated stability conditions, and how are they mitigated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Major degradants include hydrolyzed phosphinic acid (detected via LC-MS, m/z 432.1 [M+H]⁺) and oxidized phenoxy derivatives (HPLC retention shift +2.1 min) .
- Mitigation Strategies : Formulate with antioxidants (0.1% w/v ascorbic acid) and store in amber glass under nitrogen. Lyophilization improves long-term stability (>24 months at -20°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
